Octanoic acid, 3,3-dimethyl-8-fluoro-

Description

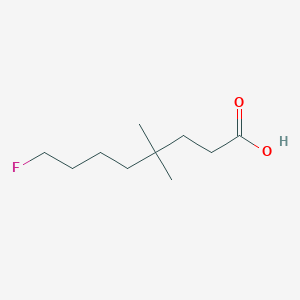

Octanoic acid (caprylic acid), a medium-chain saturated fatty acid (C8:0), is widely studied for its metabolic and therapeutic applications. The fluorinated derivative octanoic acid, 3,3-dimethyl-8-fluoro- introduces structural modifications—dimethyl groups at the C3 position and a fluorine atom at C8—that likely alter its physicochemical and biological properties compared to unmodified octanoic acid.

Key structural features of 3,3-dimethyl-8-fluoro-octanoic acid:

Properties

CAS No. |

333-33-5 |

|---|---|

Molecular Formula |

C10H19FO2 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

8-fluoro-4,4-dimethyloctanoic acid |

InChI |

InChI=1S/C10H19FO2/c1-10(2,6-3-4-8-11)7-5-9(12)13/h3-8H2,1-2H3,(H,12,13) |

InChI Key |

LLJMYCREEQNSLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCF)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 3,3-dimethyl-8-fluoro- typically involves the fluorination of octanoic acid derivatives. One common method is the introduction of a fluorine atom using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 3,3-dimethyl-8-fluoro- can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 3,3-dimethyl-8-fluoro- is a fluorinated fatty acid with a chain of eight carbon atoms (octanoic acid), two methyl groups at the third carbon, and a fluorine atom at the eighth carbon. This structure gives it unique physicochemical properties, making it interesting in materials science and biochemistry.

Potential Applications

Octanoic acid, 3,3-dimethyl-8-fluoro- has potential applications in various domains:

- Surface Coatings Octanoyl Fluoride, a fluorinated derivative of octanoic acid, is used in specialized applications like surface coatings.

- Drug Delivery Systems Interaction studies suggest the fluorinated nature of octanoic acid, 3,3-dimethyl-8-fluoro- may enhance interactions with lipid membranes, influencing permeability and bioavailability. Further studies are needed to fully understand these interactions and their implications for drug delivery systems.

- Material Properties Further studies are necessary to assess the implications of Octanoic acid, 3,3-dimethyl-8-fluoro- for material properties.

Similar Compounds

Several compounds share structural similarities with octanoic acid, 3,3-dimethyl-8-fluoro-:

Mechanism of Action

The mechanism of action of octanoic acid, 3,3-dimethyl-8-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Octanoic Acid vs. Decanoic Acid

Key Findings :

- Decanoic acid exhibits fewer detrimental effects on bone health compared to octanoic acid .

- Chain length inversely correlates with antimicrobial potency; octanoic acid (C8) is more effective than decanoic acid (C10) against C. jejuni .

Fluorinated Derivatives

Key Findings :

Branched vs. Linear Chains

Biological Activity

Octanoic acid, 3,3-dimethyl-8-fluoro- (C10H19FO2) is a fluorinated fatty acid that has garnered attention due to its unique structural properties and potential biological activities. This compound features a chain of eight carbon atoms with two methyl groups at the third carbon and a fluorine atom at the eighth carbon. These modifications are believed to influence its interactions within biological systems, making it a subject of interest in drug formulation and materials science.

The chemical structure of octanoic acid, 3,3-dimethyl-8-fluoro- enables it to undergo typical carboxylic acid reactions, which are crucial for synthesizing derivatives and exploring its reactivity in various environments. The fluorinated nature of this compound is expected to enhance its interactions with lipid membranes, potentially influencing permeability and bioavailability in biological systems.

Pharmacological Potential

Research indicates that octanoic acid derivatives, including those with fluorinated substituents, may possess significant pharmacological properties. For instance, studies on related compounds have shown potential in cerebral fatty acid metabolism and neuroimaging applications. Specifically, 3-[18F]fluorooctanoic acid demonstrated considerable defluorination and uptake in the brain, suggesting its utility as a radiotracer for studying metabolic processes .

Antimicrobial Activity

Preliminary studies have indicated that octanoic acid derivatives exhibit antimicrobial properties. For example, compounds structurally similar to octanoic acid have been evaluated for their activity against various bacterial strains. Results from these evaluations suggest that certain derivatives show effective inhibition against Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | Notes |

|---|---|---|

| Octanoic Acid | E. coli | Moderate activity observed |

| 3-Fluorooctanoic Acid | Staphylococcus aureus | Significant inhibition noted |

| 4-Methyloctanoic Acid | Bacillus subtilis | High efficacy against selected strains |

Study on Cerebral Fatty Acid Metabolism

A notable study investigated the use of 18F-labeled octanoates as potential agents for cerebral fatty acid metabolism. This research highlighted the importance of structural modifications in influencing the in vivo behavior of fatty acid analogs. It was found that specific branching at the C4 position significantly affected tissue distribution and retention in the brain .

Antimicrobial Evaluation

In another study focusing on various octanoic acid derivatives, three compounds demonstrated notable biological activity against both E. coli and cancer cell lines such as HeLa and A549. The selectivity towards normal human fibroblast cells was also assessed, indicating a promising therapeutic index for these compounds .

Toxicological Considerations

While octanoic acid derivatives show promise in various applications, it is crucial to evaluate their safety profiles. The presence of fluorine can influence toxicity and environmental persistence. Research on per- and polyfluoroalkyl substances (PFAS), which includes compounds like octanoic acid, highlights potential health risks associated with long-term exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.